
Pedunculosumoside F
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Pedunculosumoside F, being a homoflavonoid glucoside, can undergo various chemical reactions typical of flavonoids and glycosides. These reactions include:
Oxidation: Flavonoids can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert flavonoids to their corresponding dihydroflavonoids.
Substitution: Glycosides can undergo substitution reactions where the glycosidic bond is cleaved and replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pedunculosumoside F has several scientific research applications, including:
Chemistry: It is used as a reference compound for studying the chemical properties and reactions of homoflavonoid glucosides
Biology: Its cytotoxicity against HepG2 22.15 cells makes it a useful compound for studying cell viability and cytotoxicity assays
Medicine: Although it lacks anti-HBV activity, its analogs have shown potential in blocking HBsAg secretion in HBV-infected cells, making it a compound of interest for antiviral research
Industry: This compound can be used in the development of natural product-based pharmaceuticals and as a standard for quality control in the production of herbal medicines
Mechanism of Action
The mechanism of action of Pedunculosumoside F involves its interaction with cellular components leading to cytotoxic effects. Its analogs, however, have been shown to block HBsAg secretion in HBV-infected cells, suggesting a potential mechanism involving the inhibition of viral protein secretion .
Comparison with Similar Compounds
Pedunculosumoside F is similar to other homoflavonoid glucosides isolated from Ophioglossum pedunculosum, such as Pedunculosumoside C . These compounds share similar chemical structures and biological activities, but this compound is unique in its specific cytotoxicity profile and lack of anti-HBV activity . Other similar compounds include various flavonoid glycosides that exhibit different biological activities and chemical properties.
Biological Activity
Pedunculosumoside F is a compound derived from the seeds of Herpetospermum pedunculosum, a plant recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its hepatoprotective, antioxidant, and anticancer properties, supported by relevant research findings and case studies.
Overview of Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Hepatoprotective Effects : Numerous studies have shown that extracts from H. pedunculosum seeds, including those containing this compound, exhibit significant hepatoprotective effects. These effects are primarily mediated through the modulation of various signaling pathways such as NF-κB, TGF-β, and Keap1-Nrf2.
- Antioxidant Activity : The antioxidant properties of this compound contribute to its protective role against oxidative stress-related damage in liver cells. This activity is crucial in preventing cell apoptosis and promoting cell survival under stress conditions.
- Anticancer Properties : Research indicates that this compound displays inhibitory effects on cancer cell proliferation, particularly in hepatocellular carcinoma and leukemia cell lines.
1. Hepatoprotective Mechanisms
The hepatoprotective mechanisms of this compound involve:
- Inhibition of Inflammatory Pathways : Studies indicate that this compound inhibits the phosphorylation of IκB through the inhibition of IKK, leading to reduced NF-κB activation and subsequent inflammation reduction in liver tissues .
- Reduction of Liver Fibrosis : By inhibiting TGF-β signaling pathways, this compound can reduce the expression of fibrogenic markers such as Smad3, thereby mitigating liver fibrosis .
- Activation of Antioxidant Pathways : Activation of the Keap1-Nrf2 signaling pathway enhances the cellular defense against oxidative stress by increasing the stability and activity of Nrf2, which in turn activates genes responsible for antioxidant responses .
2. Antioxidant Mechanisms
This compound’s antioxidant activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant enzyme activities. This dual action helps in mitigating oxidative damage to cellular components, particularly in liver cells subjected to toxic insults such as acetaminophen overdose or alcohol exposure .
3. Anticancer Mechanisms
The anticancer properties are characterized by:
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation and promoting apoptosis .
- Inhibition of Tumor Growth : In vitro studies report IC50 values indicating that extracts containing this compound effectively inhibit the growth of various cancer cell lines, including human hepatocellular carcinoma (IC50 values ranging from 1.45 to 2.36 μg/mL) .
Table 1: Summary of Biological Activities and Mechanisms
Case Studies
Several case studies illustrate the clinical relevance of this compound:
- Case Study 1 : A clinical trial involving patients with liver diseases demonstrated that a combination therapy including H. pedunculosum extracts led to significant improvements in liver function tests and reduced symptoms associated with liver dysfunction. The study highlighted the potential for this compound as a complementary treatment alongside conventional therapies .
- Case Study 2 : In a laboratory setting, researchers treated hepatocellular carcinoma cells with varying concentrations of this compound. Results showed a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .
Properties
CAS No. |
1283600-08-7 |
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Molecular Formula |
C28H32O17 |
Molecular Weight |
640.5 g/mol |
IUPAC Name |
5-hydroxy-3-(hydroxymethyl)-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O17/c29-6-11-19(34)18-13(33)4-10(41-27-24(39)22(37)20(35)16(7-30)44-27)5-15(18)42-26(11)9-1-2-14(12(32)3-9)43-28-25(40)23(38)21(36)17(8-31)45-28/h1-5,16-17,20-25,27-33,35-40H,6-8H2/t16-,17-,20-,21-,22+,23+,24-,25-,27-,28-/m1/s1 |
InChI Key |
VWMQUPAZXJVKFZ-KJBTZJKUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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